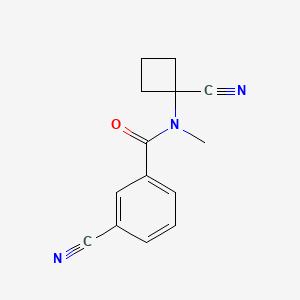

![molecular formula C19H15FN2OS2 B2445474 2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-84-3](/img/structure/B2445474.png)

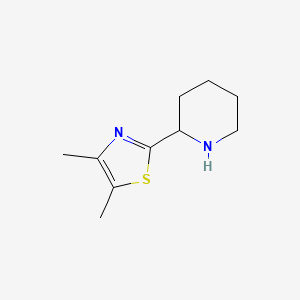

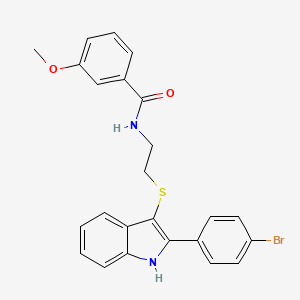

2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea . The next step involves the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine under the action of POCl3 . This is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[3,2-d]pyrimidin-4-amine derivatives .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .Applications De Recherche Scientifique

- Researchers have explored the potential of this compound as an antitubercular agent. Thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and screened against Mycobacteria, including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. Some of these compounds exhibited significant antimycobacterial activity, with compounds 13b and 29e showing very good efficacy (MIC in the range of 6–8 μM). Importantly, these active compounds were found to be non-cytotoxic .

- A different series of substituted thieno[3,2-d]pyrimidine derivatives, structurally modified from tazemetostat, were investigated as EZH2 inhibitors. These compounds were evaluated for their antiproliferative activity against various cancer cell lines (SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703). Additionally, their toxicity against HEK293T cells was assessed .

- N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (compound 19) demonstrated potent activity against mycobacterial strains in the presence of Q203. With ATP IC50 values ranging from 6 to 18 μM, this compound serves as a valuable chemical probe for studying the function of mycobacterial Cyt-bd under various physiological conditions .

Antitubercular Activity

EZH2 Inhibition

Mycobacterial Cyt-bd Function Probe

Orientations Futures

Thieno[3,2-d]pyrimidin-4(3H)-ones, as a class, have potential to be developed as antitubercular agents . The most promising compound had a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2 and K562 cells . These findings indicated that it would be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors .

Mécanisme D'action

Target of Action

Thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

Mode of Action

It is known that thieno[2,3-d]pyrimidin-4(3h)-ones interact with their targets to exert antimycobacterial effects

Biochemical Pathways

Given its antimycobacterial activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of mycobacterium species .

Result of Action

It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4(3h)-one class exhibit very good antimycobacterial activity . This suggests that these compounds may induce cellular changes that inhibit the growth or survival of Mycobacterium species.

Propriétés

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2OS2/c20-14-6-4-5-13(11-14)12-25-19-21-16-9-10-24-17(16)18(23)22(19)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQQSQUWZNMVRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2445396.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2445397.png)

![tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2445400.png)

![N-(1-cyanocyclobutyl)-1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2445407.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2445409.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2445410.png)

![N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2445412.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2445414.png)